molecular formula C10H18O2 B12547238 Pent-3-en-2-yl 2,2-dimethylpropanoate CAS No. 184044-89-1

Pent-3-en-2-yl 2,2-dimethylpropanoate

Cat. No.: B12547238
CAS No.: 184044-89-1
M. Wt: 170.25 g/mol
InChI Key: XEDGXKSZXWYGQQ-UHFFFAOYSA-N
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Description

Pent-3-en-2-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₁₀H₁₈O₂ It is a type of ester, which is a class of compounds commonly used in various chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pent-3-en-2-yl 2,2-dimethylpropanoate typically involves the esterification reaction between pent-3-en-2-ol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-2-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Pent-3-en-2-yl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of pent-3-en-2-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Pent-1-en-3-yl 2,2-dimethylpropanoate
  • 2-Methylbut-3-en-2-yl 2,2-dimethylpropanoate

Uniqueness

Pent-3-en-2-yl 2,2-dimethylpropanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

184044-89-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pent-3-en-2-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C10H18O2/c1-6-7-8(2)12-9(11)10(3,4)5/h6-8H,1-5H3

InChI Key

XEDGXKSZXWYGQQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)OC(=O)C(C)(C)C

Origin of Product

United States

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